7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole
CAS No.: 1909324-91-9
Cat. No.: VC6748811
Molecular Formula: C5H6IN3
Molecular Weight: 235.028
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909324-91-9 |
|---|---|
| Molecular Formula | C5H6IN3 |
| Molecular Weight | 235.028 |
| IUPAC Name | 7-iodo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole |
| Standard InChI | InChI=1S/C5H6IN3/c6-4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2 |
| Standard InChI Key | RKXGRNFCLSOQKL-UHFFFAOYSA-N |
| SMILES | C1CN2C(=C(C=N2)I)N1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
7-Iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole (CAS: 1909324-91-9) belongs to the class of bicyclic heteroaromatic compounds, featuring a pyrazolo[1,5-a]imidazole scaffold substituted with an iodine atom at the 7-position . Its molecular formula is , with a molecular weight of 235 Da . The SMILES notation C1CN2C(=C(C=N2)I)N1 and InChI key InChI=1S/C5H6IN3/c unambiguously define its connectivity, highlighting the fused bicyclic system and iodine placement .
Tautomeric and Electronic Properties
The imidazole moiety within the structure exhibits tautomerism, where the hydrogen atom can reside on either of the two nitrogen atoms, leading to resonance stabilization . This tautomeric flexibility, combined with the electron-withdrawing iodine substituent, influences the compound’s reactivity and interaction potential in catalytic or binding environments . The dipole moment of the core imidazole ring (3.61 D) suggests significant polarity, enhancing solubility in polar solvents like water .
Synthesis and Functionalization
Historical Context and General Methods
While no direct synthesis route for 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole is documented in the provided sources, its structure aligns with known strategies for iodinating imidazole derivatives. Classical imidazole synthesis, as pioneered by Heinrich Debus, involves condensing glyoxal and formaldehyde in ammonia . Modern approaches to introducing iodine typically employ electrophilic iodination using reagents such as or , often directed by the electron-rich regions of the heterocycle .
Challenges in Functionalization
Physicochemical Properties
The compound’s physicochemical profile, as reported by commercial suppliers, is summarized below:
| Property | Value |
|---|---|
| Molecular Weight | 235 Da |
| LogP | 0.72 |
| Polar Surface Area | 30 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
| Heavy Atoms | 9 |
| Rings | 2 |
Table 1: Key physicochemical properties of 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole .
The low LogP value indicates moderate hydrophilicity, likely due to the polar imidazole ring and iodine’s inductive effects. The absence of rotatable bonds suggests conformational rigidity, which may favor target binding selectivity in biological systems .
Applications in Medicinal Chemistry
Role as a Building Block
Though direct biological data for this compound are absent in the provided sources, its structural similarity to histidine and other imidazole-containing pharmacophores implies potential utility in drug discovery . For example, imidazole derivatives are prevalent in antifungal agents (e.g., ketoconazole), proton pump inhibitors (e.g., omeprazole), and kinase inhibitors . The iodine atom could serve as a handle for radioisotope labeling (e.g., ) in tracer studies or as a heavy atom for crystallography .
Case Study: Histidine Mimetics
The imidazole ring’s ability to participate in acid-base catalysis and hydrogen bonding mirrors the functionality of histidine residues in enzymatic active sites . By incorporating this scaffold into protease or hydrolase inhibitors, researchers could exploit these interactions to enhance binding affinity .
| Supplier | Purity | Pack Size | Price (USD) | Lead Time |
|---|---|---|---|---|
| Enamine US | 95% | 100 mg | 377 | 2 days |
| SIA Enamine | 95% | 5 g | 3,147 | 3 days |
| A2B Chem | 95% | 2.5 g | 4,378 | 12 days |
Table 2: Commercial availability and pricing data .
The compound is predominantly supplied by Enamine subsidiaries, with costs scaling nonlinearly due to synthesis complexity at larger scales . Researchers requiring bulk quantities (>10 g) must request custom quotes, as standard listings cap at 10 g .
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